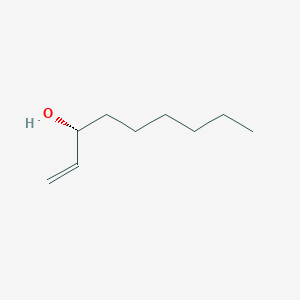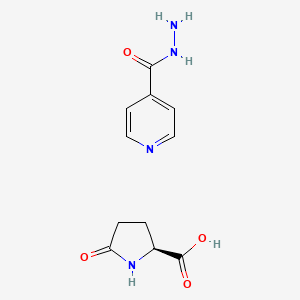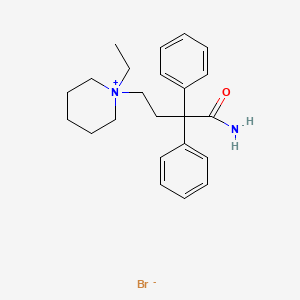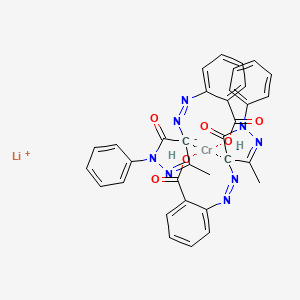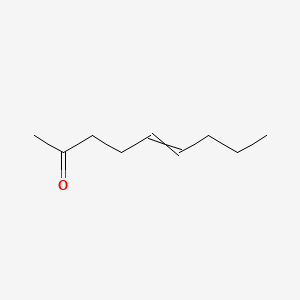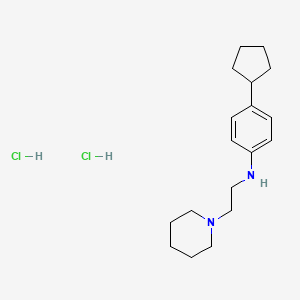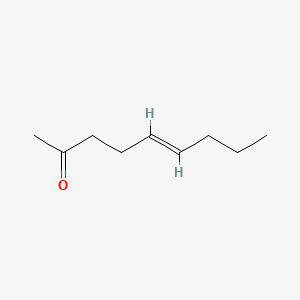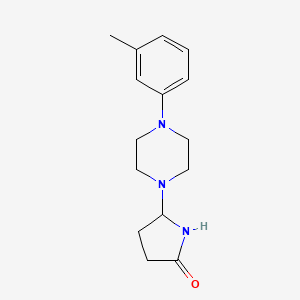
3-((1-Methylpyrrol-2-ylmethylene)amino)-2-oxazolidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-Methylpyrrol-2-ylmethylene)amino)-2-oxazolidone is a compound that features a unique structure combining a pyrrole ring with an oxazolidone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methylpyrrol-2-ylmethylene)amino)-2-oxazolidone typically involves the reaction of 1-methylpyrrole-2-carbaldehyde with 2-oxazolidone in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 1-methylpyrrole-2-carbaldehyde and 2-oxazolidone.
Catalyst: Commonly used catalysts include acids or bases, depending on the desired reaction pathway.
Solvent: Ethanol or methanol.
Reaction Conditions: Mild temperatures (room temperature to 50°C) and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((1-Methylpyrrol-2-ylmethylene)amino)-2-oxazolidone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolidone ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxazolidinones or pyrrole derivatives.
Reduction: Formation of reduced pyrrole or oxazolidone derivatives.
Substitution: Formation of substituted oxazolidones or pyrrole derivatives.
Scientific Research Applications
3-((1-Methylpyrrol-2-ylmethylene)amino)-2-oxazolidone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((1-Methylpyrrol-2-ylmethylene)amino)-2-oxazolidone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Oxazolidinone Derivatives: Compounds like linezolid and tedizolid, which are used as antibiotics.
Uniqueness
3-((1-Methylpyrrol-2-ylmethylene)amino)-2-oxazolidone is unique due to its combined pyrrole and oxazolidone structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
126268-08-4 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H11N3O2/c1-11-4-2-3-8(11)7-10-12-5-6-14-9(12)13/h2-4,7H,5-6H2,1H3/b10-7+ |
InChI Key |
MYWOKQJVYIXCCC-JXMROGBWSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N/N2CCOC2=O |
Canonical SMILES |
CN1C=CC=C1C=NN2CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


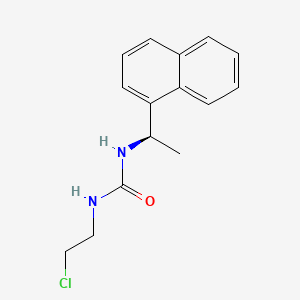
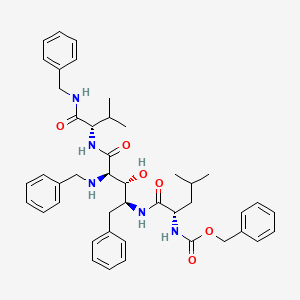
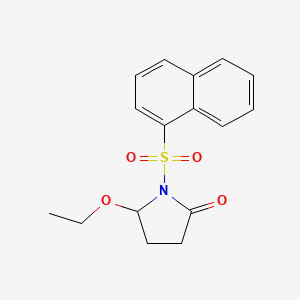
![1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B12717039.png)


